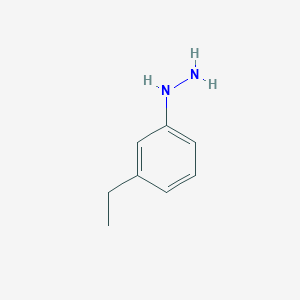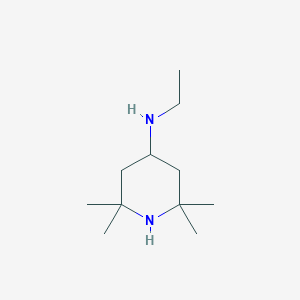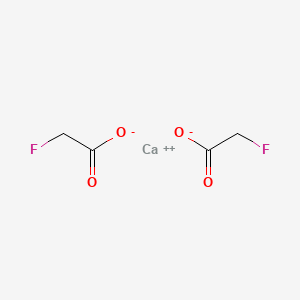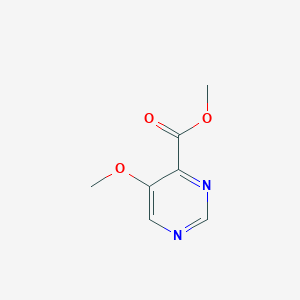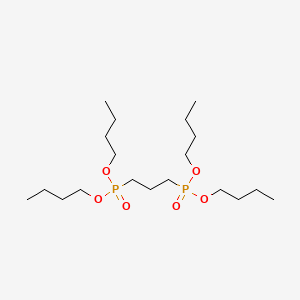
N-methyl-2-phenoxyaniline
概要
説明
N-methyl-2-phenoxyaniline is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the benzene ring is replaced by a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
This compound is a derivative of 2-phenoxyaniline , which is known to form crystalline 2:1 (host-to-guest) inclusion complexes with β-cyclodextrin . .
Mode of Action
The mode of action of N-methyl-2-phenoxyaniline is not well-documented. As a derivative of 2-phenoxyaniline, it may share some of its properties. For instance, 2-phenoxyaniline has been used in the preparation of sodium primary amide complex . .
生化学分析
Biochemical Properties
It is known that similar compounds, such as 2-phenoxyaniline, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with. For example, phenoxyaniline analogues have been shown to interact with CYP2B enzymes .
Cellular Effects
The cellular effects of N-methyl-2-phenoxyaniline are currently unknown. Related compounds have been shown to influence cell function. For instance, certain phenoxyaniline and sulfonamide compounds have demonstrated potency for the Ca V 2.2 and Ca V 3.2 channels, influencing intracellular calcium response .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Related compounds, such as N-methyl-1-phenylmethanimine oxide, have been studied. These compounds have been shown to undergo [3 + 2] cycloaddition reactions, which could potentially influence their interactions with biomolecules .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Related compounds have been studied for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. The importance of animal models in understanding the effects of various dosages of compounds has been well-documented .
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. The study of metabolic pathways is a crucial aspect of understanding the biochemical properties and effects of compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently known. The study of transport and distribution is a crucial aspect of understanding the biochemical properties and effects of compounds .
Subcellular Localization
The subcellular localization of this compound is not currently known. The study of subcellular localization is a crucial aspect of understanding the biochemical properties and effects of compounds .
準備方法
Synthetic Routes and Reaction Conditions
N-methyl-2-phenoxyaniline can be synthesized through several methods. One common method involves the reaction of 2-phenoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions
N-methyl-2-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it to N-methyl-2-phenoxycyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce cyclohexylamine derivatives .
科学的研究の応用
N-methyl-2-phenoxyaniline has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
2-phenoxyaniline: Similar in structure but lacks the methyl group on the nitrogen atom.
2-(2-methylphenoxy)aniline: Similar but has a methyl group on the phenoxy ring instead of the nitrogen atom.
Uniqueness
N-methyl-2-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-methyl-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLMNTMQLZGMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-](/img/structure/B3371142.png)

